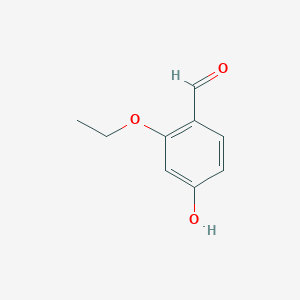

2-Ethoxy-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQENNFHUCSKOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620678 | |

| Record name | 2-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83072-44-0 | |

| Record name | 2-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Green Chemistry Approaches for 2 Ethoxy 4 Hydroxybenzaldehyde

Established Chemical Synthesis Routes

Traditional chemical syntheses of 2-ethoxy-4-hydroxybenzaldehyde rely on well-established organic reactions, including oxidation, decarboxylation, condensation, reduction, etherification, and saponification. These methods provide reliable pathways to the target molecule, often with high yields, and have been refined over time for optimal performance.

Oxidation-Decarboxylation Strategies for Para-Substituted Phenols

A prominent strategy for synthesizing substituted benzaldehydes involves the oxidation and subsequent decarboxylation of para-substituted phenols. This approach is particularly relevant in the synthesis of vanillin (B372448) and its analogue, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), from precursors like guaiacol. researchgate.netinnovareacademics.in The process typically involves an initial electrophilic aromatic substitution of glyoxylic acid onto the phenol (B47542), forming an α-hydroxy acid intermediate. researchgate.net This intermediate then undergoes oxidative decarboxylation to yield the final benzaldehyde (B42025) derivative. researchgate.netscribd.com

A similar, though less direct, route to 4-ethoxy-2-hydroxybenzaldehyde (B112624) involves the synthesis and subsequent thermal decarboxylation of 3-carboxy-4-ethoxybenzaldehyde. This multi-step process begins with the hydroxymethylation of 4-ethoxyphenol (B1293792) using formaldehyde. The resulting hydroxymethyl group is then oxidized to a carboxylic acid, which is subsequently removed through heating in an acidic medium to yield the desired product.

Another variation of this strategy is the selective oxidation of a formyl or hydroxymethyl group at the 2-position of a phenolic compound to a carboxyl group, followed by decarboxylation. google.com This process can be applied to a mixture of phenolic compounds to produce 4-hydroxybenzaldehyde (B117250) and its derivatives. google.com

Table 1: Key Reactions in Oxidation-Decarboxylation Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| Hydroxymethylation | 4-Ethoxyphenol, Formaldehyde | aq. NaOH, 80°C | 3-Hydroxymethyl-4-ethoxybenzaldehyde |

| Oxidation | 3-Hydroxymethyl-4-ethoxybenzaldehyde | KMnO₄, H₂SO₄, 25°C | 3-Carboxy-4-ethoxybenzaldehyde |

| Decarboxylation | 3-Carboxy-4-ethoxybenzaldehyde | H₂SO₄, 120–150°C | 4-Ethoxy-2-hydroxybenzaldehyde |

Condensation Reactions in 2-Ethoxy-4-hydroxybenzaldehyde Synthesis

Condensation reactions are fundamental to the synthesis of various derivatives of 2-ethoxy-4-hydroxybenzaldehyde and related structures. For instance, the condensation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with cyclohexanone (B45756) in the presence of an acid catalyst can produce 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone. japsonline.com This type of aldol (B89426) condensation is a powerful tool for carbon-carbon bond formation. japsonline.com

Similarly, Schiff bases can be formed through the condensation of 2-ethoxy-4-hydroxybenzaldehyde with amines or other nucleophiles. These imine derivatives are valuable intermediates in organic synthesis. The reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol, for example, yields 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol, which can then undergo oxidative polycondensation. bohrium.com

The Knoevenagel condensation provides another route to derivatives, where 2-ethoxy-4-hydroxybenzaldehyde can react with active methylene (B1212753) compounds. Furthermore, the synthesis of ethyl vanillin often involves the condensation of 2-ethoxyphenol (B1204887) with glyoxylic acid as a key step. scribd.comgoogle.com

Table 2: Examples of Condensation Reactions

| Aldehyde | Reactant | Product |

| 3-Ethoxy-4-hydroxybenzaldehyde | Cyclohexanone | 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone japsonline.com |

| 3-Ethoxy-2-hydroxybenzaldehyde | 2-Aminophenol | 2-Ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol bohrium.com |

| 2-Ethoxyphenol | Glyoxylic acid | (3-ethoxy-4-hydroxyphenyl)mandelic acid scribd.comgoogle.com |

Reduction of Related Precursors to 2-Ethoxy-4-hydroxybenzaldehyde

The reduction of carboxylic acid derivatives or other precursors is a viable method for obtaining 2-ethoxy-4-hydroxybenzaldehyde and its related alcohol. For example, 4-ethoxy-2-hydroxybenzoic acid can be reduced to yield 4-ethoxy-2-hydroxybenzyl alcohol. While this provides the corresponding alcohol, further controlled oxidation would be necessary to obtain the aldehyde.

A more direct application is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) to 3-ethoxy-4-hydroxybenzyl alcohol. acs.orgresearchgate.net This alcohol is a key intermediate in the synthesis of other commercially important fragrances. acs.orgresearchgate.net

Etherification Pathways for Targeted Functionalization

Etherification is a crucial step in synthesizing 2-ethoxy-4-hydroxybenzaldehyde from dihydroxy precursors. A common method involves the reaction of 2,4-dihydroxybenzaldehyde (B120756) with an ethylating agent, such as bromoethane, in the presence of a base like potassium carbonate in a suitable solvent like acetone. This reaction is typically performed under reflux conditions.

Acid-catalyzed etherification offers an alternative approach. In this method, 2,4-dihydroxybenzaldehyde is treated with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. This reaction is usually carried out in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures.

The synthesis of ethyl vanillin also relies on etherification, starting with the ethylation of catechol to produce "guethol" (2-ethoxyphenol), which is a key precursor. scribd.com

Table 3: Etherification Reaction Conditions

| Starting Material | Reagents | Conditions |

| 2,4-Dihydroxybenzaldehyde | Bromoethane, Potassium Carbonate | Acetone, Reflux (56–60°C), 12–18 hours |

| 2,4-Dihydroxybenzaldehyde | Ethanol, Concentrated HCl | THF, 50–60°C, 8 hours |

| Catechol | Ethylating agent | - |

Saponification of Trichloromethylcarbinol Derivatives

The synthesis of benzaldehyde derivatives can also be achieved through the saponification of trichloromethylcarbinol intermediates. This method involves a base-catalyzed condensation reaction between a benzaldehyde and chloroform (B151607) to produce a trichloromethylbenzyl alcohol. While not a direct synthesis of 2-ethoxy-4-hydroxybenzaldehyde, this methodology is relevant to the broader synthesis of substituted benzaldehydes. The trichloromethyl group can be hydrolyzed to a carboxylic acid under certain conditions. The development of methods for the efficient synthesis of 2,2,2-trichloromethylcarbinols from aromatic aldehydes highlights the utility of these intermediates. acs.org

Enzymatic Synthesis Pathways

Enzymatic synthesis is emerging as a green alternative to traditional chemical methods for producing benzaldehyde derivatives. These biotransformation processes offer high specificity and can operate under milder reaction conditions.

One notable example is the use of recombinant Escherichia coli expressing the benzoylformate decarboxylase gene (mdlC) from Pseudomonas putida. researchgate.net This engineered microorganism can convert (S)-3-ethoxy-4-hydroxymandelic acid into ethyl vanillin. researchgate.net This biotransformation avoids the degradation of the product and represents a promising route for the industrial production of ethyl vanillin. researchgate.net

Green Chemistry Principles in 2-Ethoxy-4-hydroxybenzaldehyde Production

Solvent-Free and Environmentally Benign Techniques

Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern approaches to the synthesis of benzaldehyde derivatives are increasingly exploring solvent-free conditions and the use of environmentally benign reaction media.

Solvent-Free and Microwave-Assisted Reactions: The exploration of solvent-free reaction conditions, often accelerated by microwave irradiation, represents a significant advancement in green synthesis. mdpi.com For instance, the conversion of various aldehydes to other functional groups has been successfully achieved under solvent-free microwave conditions, highlighting a potential pathway for derivatizing 2-Ethoxy-4-hydroxybenzaldehyde without traditional solvents. mdpi.com Such methods not only eliminate solvent waste but also frequently lead to shorter reaction times and increased product yields. mdpi.com

Alternative Energy Sources and Benign Solvents: Beyond eliminating solvents, green methodologies focus on alternative energy inputs and safer solvent choices. Techniques such as ultrasound-assisted synthesis and mechanochemistry (grinding reagents together) are being investigated for the synthesis of related benzaldehyde derivatives. mdpi.com These methods can enhance reaction rates and yields while reducing energy consumption compared to conventional heating. mdpi.com

When a solvent is necessary, the focus shifts to "green solvents." Research into the synthesis of related heterocyclic compounds from aromatic aldehydes has systematically explored a range of sixteen different green solvents to optimize reaction conditions and minimize environmental harm. researchgate.net In the synthesis of other 4-O-alkylated benzaldehyde derivatives, comparisons have been made between conventional heating in acetonitrile (B52724) and greener alternatives like reactions in deep eutectic solvents (DES), which are biodegradable and have low toxicity. mdpi.com

One established method for producing 4-hydroxybenzaldehyde derivatives involves the oxidation of p-cresol (B1678582) precursors. google.comepo.org While this process traditionally uses solvents like methanol (B129727) or ethanol, the principles of green chemistry encourage the selection of the most benign solvent possible and optimizing the process to minimize its volume. google.comepo.org

The table below summarizes various environmentally friendly techniques that have been applied to the synthesis of related benzaldehyde derivatives and could be adapted for the production of 2-Ethoxy-4-hydroxybenzaldehyde.

| Technique | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Reduced reaction times, higher yields, elimination of organic solvents. mdpi.commdpi.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Enhanced reaction rates, improved yields, often performed at lower temperatures. mdpi.com |

| Mechanochemistry | Involves grinding solid reactants together to initiate a chemical reaction. | Solvent-free, can lead to different product selectivities. mdpi.com |

| Deep Eutectic Solvents (DES) | Use of a mixture of hydrogen bond donors and acceptors as a solvent system. | Low toxicity, biodegradable, low cost. mdpi.com |

Atom Economy and Reaction Efficiency Considerations

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. This is quantified by metrics such as atom economy and reaction mass efficiency.

Atom Economy: Atom economy, a concept developed by Barry Trost, calculates the ratio of the molecular mass of the desired product to the total molecular mass of all reactants. A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts. For a reaction to be considered "100% atom-economical," all atoms from the reactants must be found in the desired product. rsc.org

For example, in a typical synthesis of 2-Ethoxy-4-hydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde and bromoethane, the reaction is not perfectly atom-economical due to the formation of byproducts from the base and the leaving group.

Reaction Efficiency Metrics: While atom economy is a theoretical measure, other metrics provide a more practical assessment of a reaction's greenness by considering yield, reagent usage, and waste generation. These include:

Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of all reactants used. rsc.org

E-Factor (Environmental Factor): This calculates the total mass of waste produced per kilogram of product. A lower E-factor indicates a greener process. rsc.org

The synthesis of related compounds has been analyzed using these metrics to compare the sustainability of different protocols. rsc.orgrsc.org For instance, a reagentless iodosulfenylation of alkynes was highlighted for its outstanding green chemistry metrics, including 100% atom economy, a low E-factor of 0.19, and a high reaction mass efficiency of 95.93%. rsc.org Applying such analyses to the various synthetic routes for 2-Ethoxy-4-hydroxybenzaldehyde is crucial for identifying the most sustainable production method.

The table below outlines key green chemistry metrics and their relevance to the synthesis of 2-Ethoxy-4-hydroxybenzaldehyde.

| Metric | Formula | Significance in Green Chemistry |

| Atom Economy (AE) | (Molecular Mass of Desired Product / Molecular Mass of All Reactants) x 100% | Measures the efficiency of reactant atom incorporation into the final product, highlighting waste at the atomic level. rsc.orgrsc.org |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | Provides a practical measure of the overall efficiency of a reaction, accounting for yield and stoichiometry. rsc.org |

| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | Quantifies the amount of waste generated, with lower values indicating a more environmentally friendly process. rsc.org |

By prioritizing solvent-free methods, employing benign reagents, and optimizing reactions for high atom economy and efficiency, the chemical industry can significantly reduce the environmental footprint associated with the production of 2-Ethoxy-4-hydroxybenzaldehyde.

Derivatization Chemistry and Ligand Design with 2 Ethoxy 4 Hydroxybenzaldehyde

Synthesis of Schiff Bases from 2-Ethoxy-4-hydroxybenzaldehyde

The synthesis of Schiff bases is a cornerstone of the derivatization chemistry of 2-Ethoxy-4-hydroxybenzaldehyde. These compounds are typically formed through the condensation reaction between the aldehyde group of 2-Ethoxy-4-hydroxybenzaldehyde and a primary amine. This reaction is valued for its efficiency and the direct formation of a stable imine linkage, which is central to the structure and function of the resulting ligands.

The defining feature of a Schiff base is the azomethine group (–C=N–), which is formed by the reaction of a carbonyl compound with a primary amine. teikyomedicaljournal.comscirp.org The process involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. acs.org This is typically followed by a dehydration step, often catalyzed by acid or heat, resulting in the formation of the carbon-nitrogen double bond. teikyomedicaljournal.comacs.org This linkage is crucial as it imparts specific conformational and electronic properties to the molecule and provides a coordination site for metal ions through the nitrogen atom. ijcrt.orgnih.gov The reversibility of this reaction under certain conditions also allows for the thermodynamically controlled synthesis of complex structures. acs.org

The versatility of 2-Ethoxy-4-hydroxybenzaldehyde as a building block is evident in the diverse range of primary amines that can be employed in Schiff base condensation, leading to ligands with varied structures and coordination capabilities. By selecting different amine precursors, researchers can introduce additional functional groups and heterocyclic rings, thereby fine-tuning the ligand's properties for specific applications.

For instance, condensation with simple amino acids like 2-aminobutanoic acid results in tridentate Schiff base ligands that can coordinate with metal ions through the azomethine nitrogen, the phenolic oxygen, and the carboxylic oxygen. ijcrt.org The reaction with aminothiazole derivatives, such as 2-amino-5-methylthiazole, yields Schiff bases incorporating a thiazole (B1198619) ring, like 2-ethoxy-4-((5-methylthiazol-2-ylimino)methyl)phenol. bohrium.comnih.gov Similarly, using aromatic diamines like o-phenylenediamine (B120857) or substituted anilines such as p-anisidine (B42471) can lead to the formation of bidentate or potentially tetradentate ligands. tsijournals.com The introduction of different substituents on the amine component allows for the creation of a vast library of Schiff base ligands with unique steric and electronic profiles.

| Amine Reactant | Resulting Schiff Base Ligand Type | Key Structural Feature |

| 2-Aminobutanoic acid | Tridentate | Amino acid backbone |

| 2-Amino-5-methylthiazole | Thiazole-containing | Thiazole heterocycle |

| o-Phenylenediamine | Bidentate/Tetradentate | Aromatic diamine |

| p-Anisidine | Bidentate | Methoxy-substituted aniline |

| 4H-1,2,4-Triazol-3-amine | Triazole-containing | Triazole heterocycle |

| Isonicotinohydrazide | Hydrazone-type | Hydrazone linkage with pyridine (B92270) ring |

Development of Heterocyclic Derivatives

Beyond simple Schiff bases, 2-Ethoxy-4-hydroxybenzaldehyde is a key starting material for the synthesis of more complex heterocyclic derivatives. These compounds, which incorporate rings containing atoms other than carbon, are of significant interest due to their diverse chemical properties and potential applications.

Triazole-containing compounds derived from 2-Ethoxy-4-hydroxybenzaldehyde represent an important class of heterocyclic derivatives. These are typically synthesized by reacting the aldehyde with an amino-substituted triazole. A notable example is the synthesis of 2-Ethoxy-4-[(E)-(4H-1,2,4-Triazol-3-ylimino)methyl]phenol, which is prepared by the condensation of 2-Ethoxy-4-hydroxybenzaldehyde with 4H-1,2,4-triazol-3-amine. nih.gov

Further structural complexity can be achieved by using more elaborate triazole precursors. For example, reacting 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with derivatives of 2-Ethoxy-4-hydroxybenzaldehyde yields a series of Schiff bases that feature a triazol-5-one moiety. beilstein-archives.orgdergipark.org.tr These synthetic strategies demonstrate how the triazole ring system can be effectively integrated into the molecular framework, starting from 2-Ethoxy-4-hydroxybenzaldehyde.

| Triazole Precursor | Resulting Compound Class | Reference |

| 4H-1,2,4-Triazol-3-amine | Triazole Schiff Base | nih.gov |

| 3-Alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones | 1,2,4-Triazol-5-one Schiff Bases | beilstein-archives.orgdergipark.org.tr |

Hydrazones are another significant class of derivatives synthesized from 2-Ethoxy-4-hydroxybenzaldehyde. These compounds contain the R₂C=N-NR₂ functional group and are formed through the condensation of the aldehyde with a hydrazine (B178648) derivative. numberanalytics.com The reaction is a versatile method for creating molecules with potential biological activities and interesting coordination chemistry. evitachem.com

| Hydrazine Reactant | Resulting Hydrazone Product | Reference |

| Isonicotinohydrazide | N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide | evitachem.com |

| 4-Chlorobenzohydrazide | N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide | vulcanchem.com |

Alpha-aminophosphonates are phosphorus-containing analogues of amino acids and represent another important class of derivatives. While direct synthesis from 2-Ethoxy-4-hydroxybenzaldehyde is less commonly documented, the general and widely applicable method for their preparation is the Kabachnik-Fields reaction. organic-chemistry.org This is a one-pot, three-component reaction involving an aldehyde, an amine, and a phosphite, such as diethyl phosphite. organic-chemistry.orgresearchgate.net

This synthetic route can be applied to 2-Ethoxy-4-hydroxybenzaldehyde to produce the corresponding α-aminophosphonate derivatives. The reaction proceeds via the formation of an imine in situ from the aldehyde and amine, which is then attacked by the nucleophilic phosphite. organic-chemistry.org This methodology has been successfully used with the closely related 4-hydroxybenzaldehyde (B117250) to synthesize a variety of α-aminophosphonate analogues, indicating its applicability for the synthesis of derivatives of 2-Ethoxy-4-hydroxybenzaldehyde. nih.govnih.gov

Tailored Derivatization for Specific Research Applications

The strategic chemical modification of 2-ethoxy-4-hydroxybenzaldehyde is a cornerstone of its application in advanced research. By targeting its reactive hydroxyl and aldehyde functional groups, scientists can synthesize a diverse array of derivatives with fine-tuned properties for specific analytical and investigative purposes. This tailored derivatization includes altering these functional groups to create new molecular scaffolds and introducing isotopic labels to facilitate detailed analysis by modern spectroscopic techniques.

Functional Group Modifications at Hydroxyl and Aldehyde Sites

The hydroxyl (-OH) and aldehyde (-CHO) groups on the 2-ethoxy-4-hydroxybenzaldehyde molecule are primary sites for chemical reactions, allowing for the synthesis of a wide range of derivatives. These modifications are crucial for developing new compounds, such as ligands for metal complexes and biologically active molecules.

The aldehyde group is particularly reactive and readily undergoes condensation reactions. A significant class of derivatives formed via the aldehyde functionality are Schiff bases . These compounds are synthesized through the condensation of an aldehyde or ketone with a primary amine. docbrown.info For instance, substituted benzaldehydes are known to react with various amines, like ethylenediamine (B42938) or 2-aminobutanoic acid, to form Schiff base ligands. jst.go.jpnih.gov These ligands can then coordinate with metal ions such as Co(II), Ni(II), and Cu(II) to form stable metal complexes. jst.go.jp The formation of a Schiff base involves the creation of a carbon-nitrogen double bond (azomethine group), which is a key feature responsible for the chelating properties of these molecules. docbrown.infojst.go.jp

Another important reaction involving the aldehyde group is the Claisen-Schmidt condensation , which is used to synthesize chalcones . researchgate.netacs.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. researchgate.netrug.nl Chalcones, characterized by their α,β-unsaturated ketone system, are valuable intermediates in the synthesis of heterocyclic compounds like pyrazolines and are investigated for various biological activities. researchgate.netrug.nl

The phenolic hydroxyl group also offers a site for modification. For example, it can undergo etherification reactions . A common modification for related hydroxybenzaldehydes is propargylation, where a propargyl group is introduced at the hydroxyl site using propargyl bromide. nih.gov This introduces an alkyne functionality into the molecule, creating acetylenic ethers that can be used for further synthetic transformations. nih.gov

The combination of reactions at both the aldehyde and hydroxyl groups allows for the creation of complex molecules with specific functionalities tailored for applications in materials science, coordination chemistry, and medicinal chemistry research.

Table 1: Key Derivatization Reactions at Hydroxyl and Aldehyde Sites

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|---|

| Schiff Base Formation | Aldehyde (-CHO) | Primary amines (e.g., ethylenediamine), often with acid/base catalysis or heat. docbrown.infoacs.org | Schiff Bases (Imines) | Important as chelating ligands for metal complexes. jst.go.jprsc.org |

| Claisen-Schmidt Condensation | Aldehyde (-CHO) | Acetophenones or other ketones in the presence of an acid or base catalyst. researchgate.netresearchgate.net | Chalcones | Key intermediates for synthesizing heterocyclic compounds like pyrazolines. researchgate.net |

| Etherification (e.g., Propargylation) | Hydroxyl (-OH) | Alkyl halides (e.g., propargyl bromide) in the presence of a base (e.g., K₂CO₃). nih.gov | Ethers (e.g., Acetylenic ethers) | Introduces new functional groups for further synthetic steps. nih.gov |

| Dakin Oxidation | Aldehyde (-CHO) and Hydroxyl (-OH) | Hydrogen peroxide in a basic medium. researchgate.net | Hydroquinones | Converts the aldehyde to a hydroxyl group, forming a dihydroxybenzene derivative. researchgate.net |

| Reduction | Aldehyde (-CHO) | Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. | Primary Alcohols | Converts the aldehyde to a primary alcohol, forming a benzyl (B1604629) alcohol derivative. |

Introduction of Isotopic Signatures for Advanced Analysis

The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of 2-ethoxy-4-hydroxybenzaldehyde is a powerful strategy for advanced analytical studies. rug.nlresearchgate.net Isotopic labeling provides a subtle yet definitive marker that can be traced and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgtandfonline.com This approach is invaluable for mechanistic studies, metabolic profiling, and quantitative analysis. researchgate.netresearchgate.net

Deuterium Labeling: Deuterium is frequently used to label organic molecules. For aldehydes, a common strategy is the selective replacement of the hydrogen atom of the formyl group (-CHO) with a deuterium atom (-CDO). nih.govresearchgate.net This can be achieved through various synthetic methods, including hydrogen-deuterium exchange (HDE) reactions. nih.govresearchgate.net N-heterocyclic carbenes (NHCs), for example, have been shown to catalyze the HDE of the formyl proton with deuterium from a source like heavy water (D₂O). nih.gov This method is advantageous due to its mild conditions and selectivity. nih.gov Deuterium-labeled compounds are extensively used in:

Mass Spectrometry: As internal standards in stable isotope dilution assays for accurate quantification. The mass difference between the labeled and unlabeled compound allows for precise measurement, minimizing errors from sample preparation and instrument variability. researchgate.net

Mechanistic Studies: To trace the path of specific hydrogen atoms through a chemical reaction, helping to elucidate reaction mechanisms. researchgate.net

Carbon-13 Labeling: Incorporating ¹³C atoms, particularly at the carbonyl carbon of the aldehyde group, is highly beneficial for NMR studies. tandfonline.comresearchgate.net While the natural abundance of ¹³C is only about 1.1%, enrichment allows for much clearer and more informative ¹³C-NMR spectra. docbrown.info Synthesis of ¹³C-labeled benzaldehydes can be achieved by using ¹³C-labeled starting materials in the synthetic route. researchgate.net These labeled compounds are crucial for:

NMR Spectroscopy: Studying molecular structure, conformation, and electronic environments. tandfonline.comresearchgate.net The analysis of ¹³C-¹³C coupling constants and isotope effects on chemical shifts provides detailed structural insights. tandfonline.com

Metabolic Tracing: Following the metabolic fate of the molecule in biological systems.

Isotope-Coded Derivatization for Mass Spectrometry: Another advanced technique involves using a pair of isotopic labeling reagents, one "light" and one "heavy," to derivatize the aldehyde. rsc.orgnih.gov For instance, an aldehyde-containing sample can be split into two, with one half reacting with a light derivatizing agent and the other half with its heavy, isotope-labeled counterpart (e.g., containing deuterium). rsc.orgnih.gov The samples are then recombined and analyzed by LC-MS. Aldehyde-containing compounds will appear as characteristic peak pairs with a specific mass difference, which simplifies their identification in complex mixtures and improves detection sensitivity. rsc.orgnih.gov

Table 2: Isotopic Labeling for Advanced Analysis of Benzaldehyde (B42025) Derivatives

| Isotope | Labeling Position | Analytical Technique | Application |

|---|---|---|---|

| Deuterium (D) | Aldehyde proton (formyl-d₁) acs.orgacs.org | Mass Spectrometry (MS) | Used as an internal standard for quantitative analysis via isotope dilution assays. researchgate.net |

| Deuterium (D) | Aromatic ring or ethoxy group | NMR Spectroscopy, MS | Elucidation of reaction mechanisms and metabolic pathways. researchgate.net |

| Carbon-13 (¹³C) | Carbonyl carbon tandfonline.com | ¹³C-NMR Spectroscopy | Provides detailed information on molecular structure, conformation, and electronic distribution. tandfonline.comresearchgate.net |

| Carbon-13 (¹³C) | Aromatic ring carbons researchgate.net | ¹³C-NMR Spectroscopy, MS | Tracing carbon skeletons in metabolic studies and reaction pathways. researchgate.net |

| Nitrogen-15 (¹⁵N) | In Schiff base derivatives jst.go.jp | ¹⁵N-NMR Spectroscopy, MS | Used in isotope-coded derivatization for profiling and quantification of aldehydes in complex mixtures. jst.go.jp |

Coordination Chemistry and Metal Complexation of 2 Ethoxy 4 Hydroxybenzaldehyde Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Schiff base ligands derived from 2-Ethoxy-4-hydroxybenzaldehyde typically involves the reaction of the Schiff base with a metal salt in a suitable solvent, often ethanol (B145695) or methanol (B129727). The mixture is usually refluxed to ensure the completion of the reaction. The resulting metal complexes can then be isolated as solid precipitates.

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Elemental Analysis (C, H, N): Confirms the stoichiometry of the metal complexes.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the C=N (azomethine) stretching vibration to lower frequencies in the complex compared to the free ligand indicates the coordination of the imine nitrogen to the metal ion. Similarly, a shift in the phenolic C-O stretching vibration suggests the coordination of the phenolic oxygen. The appearance of new bands at lower frequencies can be attributed to M-N and M-O vibrations.

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complexes and helps in proposing the coordination geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions.

Molar Conductivity Measurements: Used to determine the electrolytic or non-electrolytic nature of the complexes in solution. Low molar conductivity values are indicative of non-electrolytic complexes.

Magnetic Susceptibility Measurements: Helps in determining the geometry of the complexes and the oxidation state of the central metal ion.

Schiff base derivatives of 2-Ethoxy-4-hydroxybenzaldehyde and its analogs form stable complexes with a variety of transition metals.

Co(II), Ni(II), Cu(II), and Zn(II) Complexes: Studies on Schiff bases derived from the related 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and 2-aminobenzoic acid have shown the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II) researchgate.net. The synthesis involves refluxing the Schiff base ligand with the corresponding metal chlorides in ethanol researchgate.net. Characterization through elemental analysis, FTIR, mass spectra, and NMR confirms the formation of these complexes researchgate.net. Similarly, mixed ligand complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using Schiff bases derived from salicylaldehyde (B1680747) and 3-ethoxy-4-hydroxybenzaldehyde nih.gov.

Spectroscopic data for complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde (B120756), a close analog, provide further insight. In these complexes, the IR spectra show a shift in the ν(C=N) band from around 1613 cm⁻¹ in the free ligand to lower frequencies (1594-1596 cm⁻¹) upon complexation, indicating coordination through the azomethine nitrogen sbmu.ac.ir. New bands appearing in the regions of 416-458 cm⁻¹ and 512-520 cm⁻¹ are assigned to ν(M-N) and ν(M-O) vibrations, respectively sbmu.ac.ir.

| Metal Ion | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Reference |

| Cu(II) | 1596 | 448 | 518 | sbmu.ac.ir |

| Zn(II) | 1595 | 416 | 520 | sbmu.ac.ir |

| Ni(II) | 1594 | 458 | 512 | sbmu.ac.ir |

Mn(II) and Fe(II) Complexes: While less common, complexes of Mn(II) and Fe(II) with Schiff bases of substituted salicylaldehydes have been synthesized and characterized nih.gov. For instance, mixed ligand complexes of Mn(II) and Fe(II) have been prepared using Schiff bases derived from salicylaldehyde and 3-ethoxy-4-hydroxybenzaldehyde nih.gov. The characterization of these complexes supports an octahedral geometry nih.gov.

Re(I) Complexes: The synthesis and characterization of Rhenium(I) complexes with Schiff base ligands are less frequently reported in the literature compared to other first-row transition metals. However, the general synthetic methodologies involving the reaction of a suitable Rhenium starting material, such as [Re(CO)₅Cl], with the Schiff base ligand can be employed. Characterization would typically involve IR spectroscopy to observe the carbonyl stretching frequencies, which are sensitive to the coordination environment of the Rhenium center, along with NMR spectroscopy and X-ray crystallography for detailed structural elucidation.

Schiff base ligands derived from 2-Ethoxy-4-hydroxybenzaldehyde typically act as bidentate or polydentate ligands. The primary coordination sites are the phenolic oxygen atom and the nitrogen atom of the azomethine group sbmu.ac.ir. Upon deprotonation of the phenolic hydroxyl group, the ligand chelates to the metal ion, forming a stable six-membered ring.

The denticity of the ligand can be influenced by the nature of the amine used in its synthesis. If the amine contains additional donor atoms, the resulting Schiff base can act as a tridentate or tetradentate ligand. For example, a Schiff base synthesized from 2-Ethoxy-4-hydroxybenzaldehyde and an amino acid could potentially coordinate through the phenolic oxygen, imine nitrogen, and a carboxylate oxygen.

The bidentate nature of these ligands is confirmed by IR spectroscopy, where shifts in the stretching frequencies of the C=N and phenolic C-O bonds are observed upon complexation sbmu.ac.ir.

Structural Aspects of Metal-Ligand Interactions

The structural analysis of these metal complexes reveals important details about their coordination geometry, stereochemistry, and the influence of the ligand's functional groups on metal binding.

The coordination geometry of the metal complexes of 2-Ethoxy-4-hydroxybenzaldehyde derivatives is influenced by the nature of the metal ion, the stoichiometry of the complex, and the specific Schiff base ligand.

Octahedral Geometry: For many transition metal ions like Co(II), Ni(II), Mn(II), and Fe(II), a 1:2 metal-to-ligand ratio often results in an octahedral geometry, with two Schiff base ligands coordinating to the metal center nih.govijser.in.

Tetrahedral Geometry: In some cases, particularly with Zn(II) and some Co(II) complexes, a tetrahedral geometry is observed sbmu.ac.irijser.in. For instance, a Zn(II) complex with a Schiff base from 2,4-dihydroxybenzaldehyde was proposed to have a tetrahedral geometry based on spectroscopic data sbmu.ac.ir.

Square Planar Geometry: Cu(II) and Ni(II) complexes frequently exhibit a square planar geometry sbmu.ac.ir. Magnetic susceptibility measurements can help distinguish between different geometries. For example, Ni(II) complexes that are diamagnetic are typically square planar sbmu.ac.ir.

The electronic spectra of these complexes provide valuable information for determining their geometry. For example, a Cu(II) complex of a 2,4-dihydroxybenzaldehyde Schiff base showed a broad d-d transition band centered at 625 nm, which is characteristic of a square planar geometry sbmu.ac.ir. Similarly, the Ni(II) complex exhibited bands at 512 nm and 684 nm, also suggesting a square planar arrangement sbmu.ac.ir.

| Metal Complex | Proposed Geometry | Supporting Evidence | Reference |

| [CuL] | Square Planar | UV-Vis, Magnetic Moment (1.64 BM) | sbmu.ac.ir |

| [NiL] | Square Planar | UV-Vis, Diamagnetic | sbmu.ac.ir |

| [ZnL] | Tetrahedral | Spectroscopic Data | sbmu.ac.ir |

| [Co(L)₂] | Tetrahedral | Magnetic Moment | ijser.in |

The coordination ability of salicylaldehyde-based Schiff bases is significantly influenced by the electronic effects of substituents on the aromatic ring researchgate.net. The presence of the hydroxyl (-OH) and ethoxy (-OC₂H₅) groups on the benzaldehyde (B42025) ring of 2-Ethoxy-4-hydroxybenzaldehyde plays a crucial role in its metal-binding properties.

Hydroxyl Group (-OH): The ortho-hydroxyl group is a key feature of salicylaldehyde derivatives, enabling the deprotonation and formation of a stable chelate ring with the metal ion through the phenolic oxygen. This chelation effect significantly enhances the stability of the resulting metal complexes. The electron-donating nature of the hydroxyl group also increases the electron density on the coordinating oxygen atom, potentially strengthening the metal-ligand bond.

Therefore, the combination of the ortho-hydroxyl group and the electron-donating ethoxy group in 2-Ethoxy-4-hydroxybenzaldehyde is expected to result in Schiff base ligands that form highly stable complexes with transition metal ions.

Thermal Stability of Metal Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the metal complexes of 2-Ethoxy-4-hydroxybenzaldehyde derivatives. These analyses provide information about the decomposition patterns of the complexes, the presence of coordinated or lattice water molecules, and the final residue upon decomposition, which is typically the metal oxide.

Studies on analogous complexes of 2,4-dihydroxybenzaldehyde show that the thermal decomposition often occurs in multiple steps sbmu.ac.ir. For a Cu(II) complex, the thermogram might show an initial weight loss corresponding to the loss of any coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving behind the metal oxide sbmu.ac.ir. For example, the thermal analysis of a Cu(II) complex of a Schiff base derived from 2,4-dihydroxybenzaldehyde showed a multi-stage decomposition, with the final residue being copper oxide sbmu.ac.ir. Similarly, Ni(II) complexes have been shown to decompose to nickel oxide .

The thermal stability of these complexes indicates strong metal-ligand bonds. The decomposition temperatures can provide a comparative measure of the stability of complexes with different metal ions.

| Complex | Decomposition Stages | Final Residue | Reference |

| [CuL₅] | Multi-stage | CuO | sbmu.ac.ir |

| [NiL₅] | Multi-stage | NiO | sbmu.ac.ir |

Spectroscopic and Structural Elucidation of 2 Ethoxy 4 Hydroxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.

The vibrational spectra of 2-Ethoxy-4-hydroxybenzaldehyde are characterized by a series of distinct bands corresponding to the various functional moieties within the molecule. The assignments of these bands are typically made by comparison with the spectra of related compounds, such as substituted benzaldehydes and phenols.

The FT-IR spectrum of 2-Ethoxy-4-hydroxybenzaldehyde is expected to exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethoxy group are anticipated to appear in the 2900-3100 cm⁻¹ region. A strong absorption band, typically observed around 1650-1680 cm⁻¹, can be attributed to the C=O stretching vibration of the aldehyde functional group. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ether linkage and the phenolic group are expected to be found in the 1000-1300 cm⁻¹ region.

In the Raman spectrum, complementary information is obtained. The aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the substituted benzene (B151609) ring. The C=O stretching vibration of the aldehyde is also readily observable.

Table 1: Characteristic FT-IR and Raman Bands for 2-Ethoxy-4-hydroxybenzaldehyde (Predicted based on related compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H stretch | 3200-3400 (broad) | Phenolic -OH | |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Ar-H |

| Aliphatic C-H stretch | 2850-2980 | 2850-2980 | -CH₂, -CH₃ |

| C=O stretch | 1650-1680 | 1650-1680 | Aldehyde |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Aromatic Ring |

| C-O stretch (ether) | 1200-1275 | Ar-O-C | |

| C-O stretch (phenol) | 1150-1250 | Ar-OH |

A normal coordinate analysis (NCA) can be employed to provide a more detailed assignment of the vibrational modes and to understand the extent of coupling between different vibrations. While a specific NCA for 2-Ethoxy-4-hydroxybenzaldehyde is not extensively reported, studies on similar molecules, such as other substituted benzaldehydes, offer valuable insights.

The potential energy distribution (PED) obtained from an NCA quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. For instance, the band assigned to the C=O stretch is expected to have a high PED contribution from the C=O stretching coordinate, confirming it as a relatively pure vibration. In contrast, some vibrations in the fingerprint region (below 1500 cm⁻¹) are often complex, with PED contributions from multiple internal coordinates, indicating significant vibrational coupling.

Theoretical calculations, such as those based on density functional theory (DFT), are instrumental in performing NCA and predicting vibrational spectra. These computational approaches allow for the visualization of atomic motions for each vibrational mode and the calculation of the PED, aiding in the definitive assignment of the observed spectral bands. Studies on related molecules like 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde (B43997) have demonstrated the excellent agreement between calculated and experimental spectra, allowing for confident vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-Ethoxy-4-hydroxybenzaldehyde provides a characteristic fingerprint of the proton environments within the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton signal is also a singlet and can vary in chemical shift depending on the solvent and concentration, but is generally found in the region of δ 5-8 ppm.

The aromatic protons will exhibit a specific splitting pattern depending on their substitution on the benzene ring. For a 1,2,4-trisubstituted pattern, three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The ethoxy group will give rise to a triplet for the methyl protons (around δ 1.4 ppm) and a quartet for the methylene (B1212753) protons (around δ 4.1 ppm), due to coupling with each other.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 2-Ethoxy-4-hydroxybenzaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.5-10.5 | Singlet | - |

| Phenolic OH | 5.0-8.0 | Singlet | - |

| Aromatic H | 6.0-8.0 | Multiplet | |

| Methylene (-OCH₂-) | ~4.1 | Quartet | ~7 |

| Methyl (-CH₃) | ~1.4 | Triplet | ~7 |

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of 2-Ethoxy-4-hydroxybenzaldehyde. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift typically in the range of δ 190-200 ppm. The aromatic carbons will appear in the δ 100-160 ppm region, with the carbons attached to the oxygen atoms (C-2 and C-4) being the most downfield due to the deshielding effect of the oxygen. The methylene carbon of the ethoxy group is expected around δ 60-70 ppm, while the methyl carbon will be the most upfield, typically below δ 20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Ethoxy-4-hydroxybenzaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190-200 |

| Aromatic C-O | 140-160 |

| Aromatic C-H/C-C | 100-135 |

| Methylene (-OCH₂-) | 60-70 |

| Methyl (-CH₃) | 10-20 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Ethoxy-4-hydroxybenzaldehyde is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur at shorter wavelengths. For substituted benzaldehydes, these transitions are often observed in the 250-320 nm range. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the aldehyde and hydroxyl groups) to a π* antibonding orbital, are of lower intensity and occur at longer wavelengths, often above 300 nm. The position and intensity of these absorption bands can be influenced by the solvent polarity. For instance, in more polar solvents, the n → π* transition may exhibit a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift. Studies on similar phenolic aldehydes like vanillin (B372448) and 4-hydroxybenzaldehyde (B117250) show characteristic absorption maxima in these regions. arxiv.org

Mass Spectrometry (MS, FAB-MS, GC-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

In the mass spectrum of 2-Ethoxy-4-hydroxybenzaldehyde, the molecular ion peak (M+•) would be observed at an m/z value corresponding to its molecular weight (166.17 g/mol ). nih.govnih.gov The fragmentation pattern provides valuable information about the compound's structure. For aldehydes, characteristic fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

The fragmentation of 2-Ethoxy-4-hydroxybenzaldehyde is expected to follow patterns typical for substituted benzaldehydes and ethoxy-containing aromatic compounds. The cleavage of bonds adjacent to the carbonyl group is a common fragmentation route for aldehydes. libretexts.org For benzaldehyde (B42025) itself, the loss of a hydrogen radical to form the [M-1]+ ion (m/z 105) and the loss of the formyl radical (•CHO) to form the phenyl cation [C6H5]+ (m/z 77) are prominent fragmentation pathways. docbrown.info

For ethoxy-substituted aromatic compounds, a characteristic fragmentation is the loss of an ethylene (B1197577) molecule (C2H4, 28 Da) from the ethoxy group, leading to a hydroxy-substituted fragment. researchgate.net Therefore, a significant fragment in the mass spectrum of 2-Ethoxy-4-hydroxybenzaldehyde would be expected from the loss of ethylene from the molecular ion.

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 166 | [C9H10O3]+• | Molecular Ion |

| 165 | [C9H9O3]+ | Loss of H• from the aldehyde group |

| 138 | [C7H6O3]+• | Loss of C2H4 from the ethoxy group |

| 137 | [C8H9O2]+ | Loss of •CHO from the molecular ion |

| 109 | [C6H5O2]+ | Loss of •CHO from the [M-C2H4]+• fragment |

X-ray Diffraction Studies (Single Crystal and Powdered XRD)

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal packing of 2-Ethoxy-4-hydroxybenzaldehyde will be governed by a network of intermolecular interactions. In substituted benzaldehydes, weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking interactions are crucial in consolidating the crystal structure. nih.gov The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen and the oxygen of the ethoxy group are potential hydrogen bond acceptors. Therefore, strong O–H⋯O hydrogen bonds are expected to be a dominant feature in the crystal packing.

| Interaction Type | Description | Potential Groups Involved |

|---|---|---|

| O–H⋯O Hydrogen Bonds | Strong directional interactions between the hydroxyl group and oxygen atoms of the carbonyl or ethoxy groups. | -OH (donor), C=O (acceptor), -OCH2CH3 (acceptor) |

| C–H⋯O Hydrogen Bonds | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups and oxygen acceptors. | Ar-H, -CH2-, -CH3 (donors); C=O, -OH, -OCH2CH3 (acceptors) |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene rings of adjacent molecules |

| C–H⋯π Interactions | Interactions between a C-H bond and the π-electron cloud of an aromatic ring. | Ar-H, -CH2-, -CH3 (donors); Benzene ring (acceptor) |

Other Spectroscopic Techniques

In addition to the techniques discussed above, other spectroscopic methods are routinely used to characterize 2-Ethoxy-4-hydroxybenzaldehyde and its derivatives. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, with characteristic stretching frequencies for the O-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is essential for determining the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each proton and carbon atom. chegg.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as free radicals. While direct EPR studies on the radical species derived from 2-ethoxy-4-hydroxybenzaldehyde are not extensively documented in the literature, significant insights can be drawn from research on structurally analogous phenoxyl radicals. The oxidation of phenolic compounds, including derivatives of 4-hydroxybenzaldehyde, generates these radical intermediates, which play a crucial role in various chemical and biological processes.

The EPR spectra of phenoxyl radicals are primarily characterized by their g-values and hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron. For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). nih.gov However, the presence of heteroatoms with significant spin-orbit coupling, such as oxygen, can lead to slight deviations from this value. In phenoxyl radicals, where the unpaired electron is largely localized on the oxygen atom and delocalized throughout the aromatic ring, g-values are typically in the range of 2.003 to 2.004. nih.gov

The hyperfine structure of an EPR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, most commonly protons (¹H), within the radical. These interactions, quantified by hyperfine coupling constants (a), provide a detailed map of the spin density distribution across the molecule. In the case of a phenoxyl radical derived from a 4-substituted phenol (B47542), the largest hyperfine couplings are typically observed for the protons at the ortho and meta positions relative to the oxygen atom.

Detailed studies on a range of substituted phenoxyl radicals have been conducted using a flow system to generate and measure these often short-lived species. rsc.org For instance, the analysis of various phenoxyl radicals has provided a wealth of data on the influence of different substituents on the spin density distribution. While specific data for the 2-ethoxy-4-hydroxybenzaldehyde radical is not available, the data from related structures, such as those with methoxy (B1213986) and other alkyl groups, can be used to predict its EPR characteristics. The ethoxy group at the 2-position and the aldehyde group at the 4-position would be expected to influence the spin distribution in the aromatic ring, which would be reflected in the hyperfine coupling constants of the remaining ring protons. The aldehyde group, being an electron-withdrawing group, would be expected to delocalize the unpaired electron to a certain extent.

The table below presents a selection of experimentally determined hyperfine coupling constants for various substituted phenoxyl radicals, which can serve as a basis for understanding the potential EPR signature of the 2-ethoxy-4-hydroxybenzaldehyde radical.

| Phenoxyl Radical Derivative | Position of Proton | Hyperfine Coupling Constant (Gauss) |

| 4-Methylphenoxyl | ortho | 5.9 |

| meta | 1.8 | |

| methyl | 9.0 | |

| 4-Methoxyphenoxyl | ortho | 4.8 |

| meta | 1.8 | |

| methoxy | 1.8 | |

| 4-Formylphenoxyl (from 4-hydroxybenzaldehyde) | ortho | 1.9 |

| meta | 1.9 | |

| formyl | 0.4 | |

| 2,6-Di-tert-butyl-4-methylphenoxyl | meta | 1.8 |

| methyl | 11.0 |

This table is generated based on data from analogous compounds to provide a predictive framework, as direct experimental data for the 2-ethoxy-4-hydroxybenzaldehyde radical is not available in the cited literature.

Computational and Theoretical Analysis of 2-Ethoxy-4-hydroxybenzaldehyde Remains an Unexplored Area of Research

A thorough investigation into the computational and theoretical chemistry of the compound 2-Ethoxy-4-hydroxybenzaldehyde reveals a significant gap in the existing scientific literature. Despite its relevance as a chemical intermediate and structural analogue to other well-studied benzaldehyde derivatives, detailed quantum chemical analyses for this specific molecule are not publicly available.

Extensive searches for dedicated studies on the computational properties of 2-Ethoxy-4-hydroxybenzaldehyde, including Density Functional Theory (DFT) calculations, have yielded no specific results. Consequently, crucial data regarding its molecular structure, vibrational frequencies, and electronic properties—which form the basis of modern computational analysis—remain uncharacterized.

This includes a lack of published data for the following key areas of theoretical investigation:

Geometry Optimization and Molecular Structure Prediction: There are no available studies detailing the optimized molecular geometry, bond lengths, and bond angles of 2-Ethoxy-4-hydroxybenzaldehyde as determined by DFT or other computational methods.

Vibrational Frequency Calculations: Information on the theoretical vibrational spectra (such as Infrared and Raman) is absent, precluding a detailed assignment of its characteristic vibrational modes.

Electronic Structure Analysis: The electronic characteristics of the molecule, which are fundamental to understanding its reactivity and behavior, have not been reported. This includes:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are essential for predicting chemical reactivity and electronic transitions, have not been calculated.

Molecular Electrostatic Potential (MEP) Mapping: There are no published MEP maps that would identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Mulliken Charge Distribution and Global Reactivity Descriptors: Data on atomic charge distribution and related global reactivity descriptors (such as chemical hardness, softness, and electronegativity) are unavailable.

While computational studies have been performed on related compounds like 4-hydroxybenzaldehyde, 4-ethoxybenzaldehyde, and other isomers, this information cannot be extrapolated to 2-Ethoxy-4-hydroxybenzaldehyde due to the unique influence of the precise arrangement of the ethoxy and hydroxyl functional groups on the molecule's electronic and structural properties.

The absence of this foundational computational data indicates that the theoretical investigation of 2-Ethoxy-4-hydroxybenzaldehyde is a novel area for future research. Such studies would be valuable for a deeper understanding of its chemical properties and for the rational design of new materials and chemical processes.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 4 Hydroxybenzaldehyde Systems

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions in molecules. It provides a detailed picture of the electron density distribution in a localized "Lewis-like" structure, offering insights into charge transfer, hyperconjugation, and the stabilization energy associated with these interactions. researchgate.netresearchgate.netuni-muenchen.deq-chem.comusc.edu For 2-Ethoxy-4-hydroxybenzaldehyde, NBO analysis can elucidate the electronic interactions between the ethoxy, hydroxyl, and aldehyde functional groups and the benzene (B151609) ring.

The analysis involves the examination of all possible interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. nih.govwisc.edu A higher E(2) value indicates a stronger interaction.

A hypothetical NBO analysis for 2-Ethoxy-4-hydroxybenzaldehyde could yield data similar to that presented in the table below, which is based on typical values for substituted phenolic compounds.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 2-Ethoxy-4-hydroxybenzaldehyde This table is illustrative and provides expected interaction types and energies based on analyses of similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(Ohydroxyl) | π(Cring-Cring) | 18.5 | Lone Pair -> Antibonding π |

| n(Oethoxy) | π(Cring-Cring) | 15.2 | Lone Pair -> Antibonding π |

| π(Cring-Cring) | π(C=O) | 12.8 | Bonding π -> Antibonding π |

| n(Ocarbonyl) | σ(Cring-Caldehyde) | 5.4 | Lone Pair -> Antibonding σ |

| σ(C-Haldehyde) | σ*(Cring-Cethoxy) | 2.1 | Bonding σ -> Antibonding σ |

These interactions, particularly the strong delocalizations from the oxygen lone pairs into the ring's π-system, are characteristic of phenolic compounds and contribute significantly to their electronic properties and reactivity. materialsciencejournal.org

Molecular Dynamics and Molecular Mechanics Simulations

Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are computational techniques used to study the dynamic behavior of molecules over time. These methods can provide insights into conformational changes, solvation effects, and intermolecular interactions. nasa.govnih.gov

Molecular Mechanics (MM) employs classical mechanics to model the potential energy of a system. The energy is calculated as a function of bond lengths, bond angles, and torsional angles. This approach is computationally less expensive than quantum mechanical methods, making it suitable for studying large systems.

Molecular Dynamics (MD) simulations use the forces calculated from MM to solve Newton's equations of motion, allowing the atoms and bonds within a molecule to move and interact over a specific period. This provides a trajectory of the molecule's behavior, revealing information about its flexibility, conformational preferences, and interactions with its environment, such as a solvent or a biological receptor. nih.govrsc.org

For 2-Ethoxy-4-hydroxybenzaldehyde, MD simulations could be employed to:

Analyze conformational flexibility: The ethoxy group can rotate, and MD simulations can determine the preferred orientations and the energy barriers between different conformations.

Study solvation: By placing the molecule in a simulated box of solvent (e.g., water or ethanol), MD can model how solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions.

Investigate interactions with biological targets: If 2-Ethoxy-4-hydroxybenzaldehyde is being studied for its potential biological activity, MD simulations can be used to model its binding to a protein's active site, providing insights into the stability of the complex and the key intermolecular interactions. nih.gov

A typical output from an MD simulation would be a trajectory file that can be analyzed to extract various properties, as illustrated in the hypothetical data table below.

Table 2: Hypothetical Properties of 2-Ethoxy-4-hydroxybenzaldehyde from a Molecular Dynamics Simulation in Water This table is for illustrative purposes and shows the types of data that can be obtained from MD simulations.

| Property | Value | Description |

| RMSD (Å) | 1.2 ± 0.3 | Root Mean Square Deviation of atomic positions, indicating structural stability. |

| Radius of Gyration (Å) | 3.5 ± 0.1 | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (Ų) | 180 ± 10 | The surface area of the molecule accessible to solvent molecules. |

| Number of Hydrogen Bonds (solute-solvent) | 3.2 ± 0.8 | The average number of hydrogen bonds between the molecule and surrounding water molecules. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. jmaterenvironsci.comresearchgate.netresearchgate.net This is a subfield of Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structure with biological activity. nih.govnih.govnih.govbiointerfaceresearch.com By identifying key molecular descriptors that influence reactivity, QSRR models can be used to predict the reactivity of new, unsynthesized compounds. scienceopen.com

For a phenolic aldehyde like 2-Ethoxy-4-hydroxybenzaldehyde, a QSRR study might focus on its antioxidant activity, which is a measure of its reactivity towards free radicals. nih.govresearchgate.net The study would involve calculating a variety of molecular descriptors for a series of related phenolic aldehydes and then using statistical methods, such as multiple linear regression, to build a model that correlates these descriptors with experimentally determined reactivity.

Key molecular descriptors often used in QSRR studies of phenolic compounds include: nih.govnih.govscienceopen.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Thermodynamic Descriptors: These include properties like the heat of formation and bond dissociation energy. nih.gov

A hypothetical set of descriptors for 2-Ethoxy-4-hydroxybenzaldehyde that would be relevant for a QSRR study on its antioxidant activity is presented below.

Table 3: Hypothetical Molecular Descriptors for a QSRR Study of 2-Ethoxy-4-hydroxybenzaldehyde This table illustrates the types of descriptors used in QSRR studies. The values are representative for a molecule of this type.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | HOMO Energy (eV) | -8.5 |

| Electronic | LUMO Energy (eV) | -1.2 |

| Electronic | Dipole Moment (Debye) | 3.1 |

| Steric | Molecular Volume (ų) | 160 |

| Steric | Molecular Surface Area (Ų) | 185 |

| Thermodynamic | Heat of Formation (kcal/mol) | -85.2 |

| Thermodynamic | O-H Bond Dissociation Energy (kcal/mol) | 88.5 |

These descriptors would then be used to build a QSRR model, which could be used to predict the reactivity of other similar phenolic aldehydes.

Advanced Organic Transformations and Building Block Applications of 2 Ethoxy 4 Hydroxybenzaldehyde

Role as a Precursor in Complex Organic Synthesis

3-Ethoxy-4-hydroxybenzaldehyde (B1662144), a widely used synthetic flavoring agent, serves as a versatile and crucial starting material in the field of complex organic synthesis. atamanchemicals.comsphinxsai.com Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, allows it to be a foundational component for constructing a diverse array of more complex molecules, from fragrances to macrocycles. frontiersin.orgnih.gov

Synthesis of Fragrance Compounds (e.g., Methyl Diantilis)

A prominent application of 3-Ethoxy-4-hydroxybenzaldehyde is in the fragrance industry as the primary precursor to Methyl Diantilis, a commercially valuable compound with a vanilla-like, spicy aroma. researchgate.netbrainly.com The synthesis is a well-established two-step process that highlights the selective reactivity of the aldehyde group. acs.orgwyzant.com

Step 1: Reduction of the Aldehyde Group The process begins with the selective reduction of the aldehyde group on the 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) molecule. brainly.com A mild reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is used to convert the aldehyde into a primary alcohol, yielding the intermediate compound 3-ethoxy-4-hydroxybenzyl alcohol (also known as ethyl vanillyl alcohol). brainly.com This reduction is highly specific to the aldehyde, leaving the phenolic hydroxyl group and the aromatic ring intact. brainly.com

Step 2: Etherification of the Intermediate The newly formed benzylic alcohol is then subjected to an etherification reaction. study.com By reacting 3-ethoxy-4-hydroxybenzyl alcohol with methanol (B129727) in the presence of an acid catalyst, such as Amberlyst-15, the final product, Methyl Diantilis, is formed. study.comgoogle.com This method can be adapted to produce a family of related fragrance compounds by substituting methanol with other alcohols like ethanol (B145695) or propanol, yielding the corresponding alkyl ethers, each with their own unique olfactory characteristics. researchgate.netacs.org

| Step | Reaction Type | Starting Material | Key Reagent(s) | Product |

|---|---|---|---|---|

| 1 | Reduction | 3-Ethoxy-4-hydroxybenzaldehyde | Sodium Borohydride (NaBH₄) | 3-Ethoxy-4-hydroxybenzyl alcohol |

| 2 | Etherification | 3-Ethoxy-4-hydroxybenzyl alcohol | Methanol, Acid Catalyst (e.g., Amberlyst-15) | Methyl Diantilis |

Construction of Macrocyclic and Macrobicyclic Compounds

The dual functionality of phenolic aldehydes makes them valuable "platform" building blocks in the diversity-oriented synthesis (DOS) of macrocycles—large ring structures often found in bioactive natural products. nih.govnih.gov While direct examples involving 3-Ethoxy-4-hydroxybenzaldehyde are specific, the principles apply broadly to phenolic aldehydes. The strategy involves using the aldehyde and hydroxyl groups as orthogonal handles for building complex linear precursors that are then cyclized. core.ac.uk

In these synthetic strategies, the phenolic hydroxyl group can be functionalized, for instance, by alkylation with a reagent containing a terminal azide (B81097) or alkene. core.ac.uk Subsequently, the aldehyde group can be modified through reactions like reductive amination. These sequential modifications build a linear molecule primed for a final "pairing" or macrocyclization step, such as a ring-closing metathesis (RCM) or an azide-alkyne cycloaddition, to form the macrocyclic structure. core.ac.ukcam.ac.uk This modular build/couple/pair approach allows for the creation of diverse libraries of complex macrocycles from relatively simple starting materials like phenolic aldehydes. cam.ac.ukacs.org

Development of Specialized Reagents and Intermediates

Beyond its direct route to fragrances, 3-Ethoxy-4-hydroxybenzaldehyde is a precursor for specialized chemical intermediates. The product of its reduction, 3-ethoxy-4-hydroxybenzyl alcohol , is a significant intermediate in its own right. molbase.com This stable, substituted aromatic alcohol can be used in further synthetic endeavors where a hydroxymethylphenyl group is required. biosynth.com Its bifunctionality (phenolic hydroxyl and benzylic alcohol) allows for selective reactions at either position, making it a versatile building block for pharmaceuticals and other complex organic molecules.

Chemical Principles Governing Diverse Synthetic Applications

The synthetic versatility of 3-Ethoxy-4-hydroxybenzaldehyde is rooted in the distinct and predictable reactivity of its two primary functional groups: the aldehyde and the phenolic hydroxyl group.

Aldehyde Group Reactivity in Multicomponent Reactions

The aldehyde group is a key player in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govbeilstein-journals.org Aldehydes are excellent electrophiles, readily reacting with nucleophiles.

In the context of MCRs, such as the Petasis or Mannich reactions, the aldehyde carbon of a molecule like 3-Ethoxy-4-hydroxybenzaldehyde can be attacked by an amine to form an iminium ion intermediate. acs.org This intermediate is then susceptible to attack by another nucleophile, leading to the rapid assembly of complex molecular scaffolds. acs.org This reactivity allows for the construction of diverse molecular libraries, including various heterocyclic compounds, from simple precursors. frontiersin.orgrsc.org

Phenolic Hydroxyl Group Functionalization

The phenolic hydroxyl group offers another site for molecular elaboration, influencing the compound's reactivity and providing a handle for functionalization. nih.govresearchgate.net It is a weakly acidic nucleophile and can participate in a variety of transformations. nih.gov

Common functionalization reactions include:

Etherification: As seen in some macrocycle synthesis strategies, the hydroxyl group can be converted into an ether by reacting it with an alkyl halide or other electrophile. core.ac.uk

Esterification: The phenol (B47542) can be acylated to form esters, which can alter the molecule's properties or serve as a protecting group. mdpi.com

Directing Group in C-H Functionalization: The free hydroxyl group can act as a directing group in modern C-H activation/functionalization reactions, guiding the addition of new substituents to specific positions (typically ortho) on the aromatic ring. nih.govresearchgate.net This allows for the precise modification of the aromatic core, further expanding the synthetic possibilities.

The interplay between the reactivity of the aldehyde and the functionalization potential of the phenolic hydroxyl group makes 3-Ethoxy-4-hydroxybenzaldehyde a powerful and adaptable building block in advanced organic synthesis.

Ethoxy Group Influence on Chemical Reactivity and Selectivity

The chemical behavior of 2-ethoxy-4-hydroxybenzaldehyde is intricately governed by the interplay of its three functional groups: the aldehyde, the hydroxyl, and the ethoxy moieties. The ethoxy group, positioned ortho to the aldehyde and meta to the hydroxyl group, exerts significant electronic and steric effects that modulate the reactivity of the molecule and direct the selectivity of its transformations.

Electronic Effects:

The ethoxy group (-OCH2CH3) is an electron-donating group due to the +R (resonance) and +I (inductive) effects of the oxygen atom. The lone pairs on the oxygen can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to the ethoxy group. This has several consequences for the reactivity of 2-ethoxy-4-hydroxybenzaldehyde:

Activation of the Aromatic Ring: The increased electron density makes the benzene (B151609) ring more susceptible to electrophilic aromatic substitution reactions. However, the positions of substitution are directed by the combined influence of all three functional groups. The powerful activating and ortho, para-directing hydroxyl group, along with the ethoxy group, strongly activates the ring.

Influence on the Aldehyde Group: The electron-donating nature of the ethoxy group can slightly decrease the electrophilicity of the carbonyl carbon of the aldehyde group. This is because the increased electron density in the ring can be partially relayed to the aldehyde, making it marginally less reactive towards nucleophiles compared to benzaldehydes with electron-withdrawing groups. However, in many reactions, this effect is subtle and can be overshadowed by other factors.

Steric Effects:

The ethoxy group is bulkier than a hydrogen or a methoxy (B1213986) group. Its presence at the ortho position to the aldehyde group introduces steric hindrance, which can significantly influence the approach of reagents to the formyl group. This steric congestion can affect reaction rates and, in some cases, dictate the stereochemical outcome of a reaction. For instance, in reactions involving nucleophilic addition to the aldehyde, the ethoxy group may favor the approach of the nucleophile from the less hindered face.

Influence on Hydroxyl Group Reactivity and Regioselectivity in Precursor Synthesis:

The selective synthesis of 2-ethoxy-4-hydroxybenzaldehyde itself provides critical insight into the relative reactivity of the hydroxyl groups in its precursor, 2,4-dihydroxybenzaldehyde (B120756). The regioselective alkylation of the 4-hydroxyl group over the 2-hydroxyl group is a well-established phenomenon. This selectivity is primarily attributed to two factors:

Acidity: The 4-hydroxyl group is more acidic than the 2-hydroxyl group. The phenoxide ion formed at the 4-position is better stabilized.

Intramolecular Hydrogen Bonding: The 2-hydroxyl group is engaged in a strong intramolecular hydrogen bond with the adjacent aldehyde group. This interaction reduces the availability and nucleophilicity of the 2-hydroxyl group, thereby favoring the alkylation at the 4-position.

A study on the regioselective alkylation of 2,4-dihydroxybenzaldehyde highlights the efficiency of this selective functionalization. nih.govresearchgate.netnih.gov